
5-Bromo-N2-methylpyridine-2,3-diamine
Overview
Description
5-Bromo-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C6H8BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the N2 position of the pyridine ring, along with two amino groups at the 2nd and 3rd positions. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N2-methylpyridine-2,3-diamine typically involves the bromination of N2-methylpyridine-2,3-diamine. The reaction is carried out by treating N2-methylpyridine-2,3-diamine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N2-methylpyridine-2,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Oxidation Reactions: The amino groups can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Organolithium compounds, Grignard reagents, solvents like tetrahydrofuran (THF), and temperatures ranging from -78°C to room temperature.
Oxidation: Hydrogen peroxide, nitric acid, solvents like acetic acid, and temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or ethanol, and temperatures ranging from 0°C to room temperature.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Nitro or nitroso derivatives of pyridine.
Reduction: Corresponding amines of pyridine.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis
- Intermediate in Synthesis : 5-Bromo-N2-methylpyridine-2,3-diamine is frequently used as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for nucleophilic substitution reactions, facilitating the formation of various derivatives useful in medicinal chemistry .
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Biological Research
- Antimicrobial Activity : Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating their potential as antimicrobial agents .
- Anticancer Properties : The compound has been evaluated for its antiproliferative activity against cancer cell lines such as HeLa. In vitro studies indicate that it can inhibit cell growth effectively at concentrations comparable to established chemotherapeutic agents .
- Pharmaceutical Development
- Antimicrobial Studies : A study reported that derivatives of this compound exhibited varying degrees of antimicrobial activity against a panel of bacteria including Klebsiella pneumoniae. The effectiveness was measured using MIC assays, demonstrating potential clinical applications in treating bacterial infections.
- Antitumor Assays : In vitro studies demonstrated significant inhibition of cancer cell proliferation by derivatives of this compound. For example, compounds showed IC50 values ranging from 1.45 to 4.25 μM against various cancer cell lines, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 5-Bromo-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in various applications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but lacks the amino groups at the 2nd and 3rd positions.
2,3-Diaminopyridine: Lacks the bromine atom and methyl group.
5-Bromo-2,3-diaminopyridine: Similar structure but lacks the methyl group at the N2 position.
Uniqueness
5-Bromo-N2-methylpyridine-2,3-diamine is unique due to the presence of both the bromine atom and the methyl group, along with the two amino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
5-Bromo-N2-methylpyridine-2,3-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its structure, synthesis, and various biological effects, particularly focusing on its antiproliferative properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₈BrN₃, with a molecular weight of approximately 202.05 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring, along with two amino groups at the 2 and 3 positions, and a methyl group attached to the nitrogen at the 2-position. This unique configuration is crucial for its biological interactions.
Structural Features
Property | Details |
---|---|
Molecular Formula | C₆H₈BrN₃ |
Molecular Weight | 202.05 g/mol |
IUPAC Name | 5-bromo-2-N-methylpyridine-2,3-diamine |
Appearance | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions including bromination and amination processes. Such synthetic pathways allow for the introduction of various functional groups that enhance its biological activity.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In studies assessing its efficacy:
- The compound demonstrated inhibition of cell growth in several types of cancer cells.
- Its mechanism appears to involve interaction with specific biological targets such as enzymes or receptors that regulate cell proliferation.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds through its amino groups. This property enhances its binding affinity to proteins and nucleic acids, facilitating interactions that modulate various biochemical pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-N3-methylpyridine-2,3-diamine | Bromine at position 5; methyl at N3 | Different substitution pattern affects reactivity |
5-Chloro-N2-methylpyridine-2,3-diamine | Chlorine instead of bromine | Potentially different biological activity due to halogen effects |
6-Bromo-N2-methylpyridine-3,4-diamine | Bromination at position 6 | Altered position may impact binding properties |
Case Studies and Research Findings
- Antithrombotic Activity : In a study evaluating derivatives of pyridine compounds, some exhibited notable anti-thrombolytic activity. Although specific data on this compound was not detailed in this study, the structural similarities suggest potential for similar effects .
- Inhibition Studies : The compound has been investigated for its role as an enzyme inhibitor. Its interactions with target enzymes could lead to significant therapeutic applications in treating diseases associated with enzyme dysregulation .
Applications in Medicine and Research
This compound is being explored for various applications:
- Pharmaceutical Development : Due to its antiproliferative properties, it holds promise for developing new cancer therapies.
- Enzyme Inhibition Studies : It serves as a valuable tool in understanding enzyme mechanisms and developing inhibitors for therapeutic use.
- Coordination Chemistry : The compound is also utilized as a ligand in coordination chemistry studies .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 5-Bromo-N2-methylpyridine-2,3-diamine, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via bromination of 2-amino-3-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. Key intermediates include 2-amino-5-bromo-3-methylpyridine, which requires precise temperature control (0–5°C) to avoid over-bromination. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product . Optimization involves adjusting stoichiometry (e.g., 1.2 equiv Br₂) and reaction time (2–4 hours) to maximize yield (~65–70%) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the methyl and bromine substituents. For example, the methyl group at N2 appears as a singlet at ~2.5 ppm in ¹H NMR, while the aromatic protons exhibit splitting patterns consistent with para-bromine substitution. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 218.0), and IR spectroscopy confirms amine stretches (~3350 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : The compound is harmful via inhalation, skin contact, or ingestion. Use fume hoods for bromination steps to manage toxic bromine vapors. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste disposal requires neutralization with 10% sodium thiosulfate to reduce bromine residues before incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bromination yields for pyridine derivatives like this compound?
- Methodological Answer : Discrepancies in yields (e.g., 50–75%) often arise from variable reaction conditions. A factorial design approach (e.g., 2³ design) can systematically test factors like temperature (0°C vs. 25°C), bromine equivalents (1.0–1.5 equiv), and catalyst presence (FeCl₃ vs. none). Statistical analysis (ANOVA) identifies significant variables, enabling reproducible optimization . For example, reports lower yields without tin catalysts, suggesting catalytic roles in regioselectivity .
Q. What computational methods validate the electronic effects of bromine and methyl groups on this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Bromine’s electron-withdrawing effect reduces electron density at the C5 position, directing electrophilic attacks to C4. The methyl group at N2 stabilizes the amine via hyperconjugation, confirmed by Natural Bond Orbital (NBO) analysis .
Q. How can this compound be utilized in medicinal chemistry for SAR studies?
- Methodological Answer : The compound serves as a scaffold for synthesizing pyridine-based inhibitors. For example, coupling with boronic acids (Suzuki-Miyaura reaction) introduces aryl groups at C5 to modulate bioactivity. Testing against kinase enzymes (e.g., EGFR) involves IC₅₀ assays, with bromine enhancing binding affinity via halogen bonding. SAR trends are analyzed using CoMFA or CoMSIA models .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer : Competing reactions (e.g., dehalogenation or dimerization) are minimized by using Pd catalysts (e.g., Pd(PPh₃)₄) for cross-couplings and maintaining anhydrous conditions. For aminations, Buchwald-Hartwig conditions (e.g., Xantphos ligand) prevent C-Br bond cleavage. Reaction monitoring via TLC or LC-MS ensures early detection of byproducts .
Q. Data and Experimental Design
Q. How can researchers design experiments to explore the catalytic role of transition metals in derivative synthesis?
- Methodological Answer : A comparative study using Pd, Cu, and Ni catalysts in cross-coupling reactions (e.g., Heck or Sonogashira) identifies optimal systems. Kinetic studies (e.g., variable-temperature NMR) track intermediate formation. For example, notes triethyl phosphite enhances phosphonylation efficiency under Pd catalysis, suggesting ligand-metal synergy .
Q. What analytical techniques validate the purity of this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) quantifies purity (>98%). Mass-directed purification isolates trace impurities (e.g., dibromo byproducts). Differential Scanning Calorimetry (DSC) confirms thermal stability, with melting points cross-referenced against NIST data .
Properties
IUPAC Name |
5-bromo-2-N-methylpyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVCWSASGSHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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